Cas no 2034278-93-6 (6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide)
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide Chemical and Physical Properties
Names and Identifiers
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- AKOS026689890
- 6-(oxan-4-ylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide
- 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide
- F6475-4863
- 2034278-93-6
- 6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide
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- Inchi: 1S/C20H21F3N2O4/c21-20(22,23)29-17-4-1-14(2-5-17)11-25-19(26)16-3-6-18(24-12-16)28-13-15-7-9-27-10-8-15/h1-6,12,15H,7-11,13H2,(H,25,26)
- InChI Key: QBRWUCWABCEDJI-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)CNC(C1=CN=C(C=C1)OCC1CCOCC1)=O)(F)F
Computed Properties
- Exact Mass: 410.14534164g/mol
- Monoisotopic Mass: 410.14534164g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 69.7Ų
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6475-4863-2μmol |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F6475-4863-5μmol |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6475-4863-10μmol |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6475-4863-20μmol |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F6475-4863-1mg |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F6475-4863-2mg |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F6475-4863-3mg |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6475-4863-4mg |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F6475-4863-5mg |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6475-4863-10mg |
6-[(oxan-4-yl)methoxy]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide |
2034278-93-6 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide
Introduction to 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide (CAS No. 2034278-93-6)
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide, identified by its CAS number 2034278-93-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of nicotinamide derivatives, which are well-documented for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a tetrahydro-2H-pyran-4-yl moiety and a trifluoromethoxy substituent on the benzene ring, contribute to its unique chemical properties and potential therapeutic applications.
The tetrahydro-2H-pyran-4-yl group in the molecular structure imparts a cyclic, oxygen-rich framework that can influence the compound's solubility, metabolic stability, and interactions with biological targets. This feature is particularly relevant in drug design, as it can enhance bioavailability and reduce toxicity. On the other hand, the trifluoromethoxy group introduces a high electron-withdrawing effect, which can modulate the electronic properties of the aromatic ring and affect binding affinity to enzymes or receptors. Such structural elements are often strategically incorporated to optimize pharmacokinetic and pharmacodynamic profiles.
In recent years, nicotinamide derivatives have been extensively studied for their potential in various therapeutic areas, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide has been investigated for its potential role in modulating cellular signaling pathways associated with these conditions. Preliminary studies suggest that this molecule may interact with key enzymes such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are central to inflammatory responses. The presence of both the tetrahydro-2H-pyran-4-yl and trifluoromethoxy groups may enhance its ability to bind to these targets with high specificity and affinity.
One of the most compelling aspects of this compound is its potential application in developing treatments for neurological disorders. Nicotinamide derivatives have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease. The structural features of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide may facilitate its ability to cross the blood-brain barrier, a critical requirement for effective central nervous system (CNS) drug delivery. Additionally, its interaction with nicotinic acetylcholine receptors (nAChRs) has been explored, as these receptors play a crucial role in cognitive function and neuroprotection.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the tetrahydro-2H-pyran-4-yl group, followed by protection-deprotection strategies to handle the reactive methoxy group. The introduction of the trifluoromethoxy substituent typically involves halogenation followed by metal-catalyzed cross-coupling reactions. Advanced techniques such as flow chemistry have been employed to improve scalability and reproducibility in the synthesis process.
From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding mode of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide with potential biological targets. These studies utilize docking algorithms to simulate interactions with enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and various kinases. The results indicate that the compound may exhibit inhibitory activity against these enzymes, which are implicated in inflammation and oxidative stress. Furthermore, quantum mechanical calculations have been performed to understand the electronic structure and reactivity of key functional groups within the molecule.
The pharmacokinetic properties of this compound are also of significant interest. In vitro studies have assessed its absorption, distribution, metabolism, and excretion (ADME) profiles using cell-based assays and liquid chromatography-mass spectrometry (LC/MS). The presence of the tetrahydro-2H-pyran-4-yl group appears to enhance oral bioavailability, while the trifluoromethoxy substituent may prolong half-life by reducing metabolic clearance. These findings are crucial for optimizing dosing regimens and minimizing side effects in clinical settings.
Preclinical safety studies have been initiated to evaluate the tolerability of 6-((tetrahydro-2H-pyran-4-ylmethoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide) in animal models. These studies focus on assessing acute toxicity, repeated dose toxicity, genotoxicity, and carcinogenic potential. Preliminary results suggest that the compound is well-tolerated at doses relevant to therapeutic use, with no significant adverse effects observed. However, further long-term studies are needed to fully characterize its safety profile.
The potential therapeutic applications of this compound extend beyond inflammation and neuroprotection. Emerging research indicates that nicotinamide derivatives may have anti-cancer properties by inhibiting proliferation pathways in tumor cells. The structural features of 6-((tetrahydro--2H--pyran--4--ylmethoxy)--N--(4--(trifluoromethoxy)benzyl)nicotinamide) may enable it to disrupt signaling cascades such as those involving phosphatidylinositol 3'-kinase (PI3K)/Akt and mammalian target of rapamycin (mTOR). These pathways are frequently dysregulated in cancer cells and contribute to tumor growth and survival.
In conclusion,6--((tetrahydro--2H--pyran--4--yilmethoxy)--N--(4--(trifluoromethoxy)benzyl)nicotinamide (CAS No. 2034278--93--6) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features combined with preliminary evidence of biological activity make it an attractive molecule for drug discovery efforts aimed at treating inflammatory diseases, neurological disorders,and cancer. Ongoing research will continue to elucidate its mechanism(s) of action, pharmacological profile,and clinical potential, paving the way for future therapeutic interventions based on this innovative compound.
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